

"spectroscopic data of 6-Fluoropyridin-2-amine (NMR, IR, Mass)"

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Compound of Interest

Compound Name: 6-Fluoropyridin-2-amine

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A Spectroscopic Guide to 6-Fluoropyridin-2amine

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for **6-Fluoropyridin-2-amine**, a valuable building block in medicinal chemistry and drug development. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an essential technique for elucidating the molecular structure of **6-Fluoropyridin-2-amine**. The following tables summarize the proton (¹H), carbon-13 (¹³C), and fluorine-19 (¹°F) NMR data.

¹H NMR Data

The ¹H NMR spectrum of **6-Fluoropyridin-2-amine** in deuterated chloroform (CDCl₃) reveals three distinct signals for the aromatic protons and one for the amine protons.



Chemical Shift (δ)	Multiplicity	Integration	Assignment
7.53	m	1H	H-4
6.36	dd	1H	H-5
6.26	dd	1H	H-3
4.56	S	2H	-NH2

Note: The assignments are based on typical chemical shifts and coupling patterns for substituted pyridines.

¹³C NMR Data

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the limited availability of experimental data, the following are predicted chemical shifts. The carbon attached to the fluorine atom and the carbon bearing the amino group are significantly influenced by these substituents.

Chemical Shift (δ) ppm (Predicted)	Assignment
163.5 (d, ¹JC-F)	C-6
158.8	C-2
141.2 (d, ³ JC-F)	C-4
108.5 (d, ² JC-F)	C-5
106.7 (d, ⁴ JC-F)	C-3

Note: Predicted values are based on computational models and may vary from experimental results. The splitting pattern (d = doublet) is due to carbon-fluorine coupling.

¹⁹F NMR Data

The ¹⁹F NMR spectrum is a sensitive probe for the electronic environment of the fluorine atom. For **6-Fluoropyridin-2-amine**, a single resonance is expected.



Chemical Shift (δ) ppm (Predicted)	Reference
-70 to -90	CFCl₃

Note: The predicted chemical shift is within the typical range for fluoroaromatic compounds.[1] [2][3] The exact value can be influenced by the solvent and concentration.

Infrared (IR) Spectroscopy

The IR spectrum of **6-Fluoropyridin-2-amine** highlights the characteristic vibrational modes of its functional groups. As a primary aromatic amine, it exhibits distinct N-H stretching and bending vibrations, as well as absorptions related to the fluorinated pyridine ring.

Wavenumber (cm ⁻¹)	Intensity	Assignment
3400 - 3250	Medium	N-H stretch (asymmetric and symmetric)[4]
1650 - 1580	Medium	N-H bend (scissoring)[4]
1600 - 1450	Strong to Medium	C=C and C=N stretching (aromatic ring)
1335 - 1250	Strong	C-N stretch (aromatic amine) [4]
1250 - 1100	Strong	C-F stretch
910 - 665	Strong, Broad	N-H wag[4]

Note: The table provides expected ranges for the key functional groups. The precise peak positions can be found on an experimental spectrum.

Mass Spectrometry (MS)

Mass spectrometry of **6-Fluoropyridin-2-amine** provides information about its molecular weight and fragmentation pattern. The molecular formula is $C_5H_5FN_2$, with a molecular weight of 112.11 g/mol .



m/z	Interpretation
112	Molecular ion (M+)
85	[M - HCN]+
58	[M - HCN - F] ⁺ or [M - C ₂ H ₂ N] ⁺

Note: The fragmentation pattern is predicted based on common fragmentation pathways for pyridine and amine-containing compounds. The molecular ion peak is expected to be prominent.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **6-Fluoropyridin-2-amine**.

NMR Spectroscopy

- Sample Preparation: A 5-10 mg sample of **6-Fluoropyridin-2-amine** is dissolved in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard for ¹H and ¹³C NMR. For ¹⁹F NMR, an external reference such as CFCl₃ is typically used.
- Instrumentation: Spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher).
- ¹H NMR Acquisition: A standard pulse-acquire sequence is used. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans (e.g., 16-64) to achieve a good signal-to-noise ratio.
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is typically employed to simplify the spectrum. A wider spectral width (e.g., 200-250 ppm) is used. Due to the low natural abundance of ¹³C, a longer acquisition time with a greater number of scans (e.g., 1024 or more) and a relaxation delay of 2-5 seconds is required.
- 19F NMR Acquisition: A simple pulse-acquire sequence is used. A wide spectral width is often necessary due to the large chemical shift range of fluorine. Proton decoupling may be



applied to simplify the spectrum.

Infrared (IR) Spectroscopy

- Sample Preparation (Solid): A small amount of the solid sample is finely ground with dry
 potassium bromide (KBr) powder in an agate mortar. The mixture is then pressed into a thin,
 transparent pellet using a hydraulic press. Alternatively, a thin film can be prepared by
 dissolving the sample in a volatile solvent, depositing the solution onto a salt plate (e.g.,
 NaCl or KBr), and allowing the solvent to evaporate.
- Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.
- Data Acquisition: A background spectrum of the empty sample compartment (or the KBr pellet holder) is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio. The spectrum is usually recorded in the range of 4000 to 400 cm⁻¹.

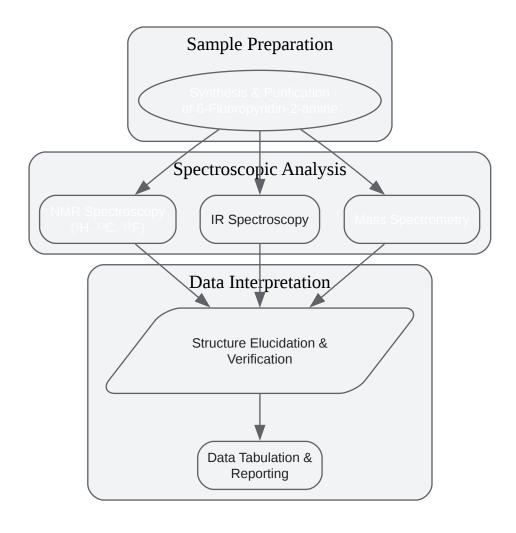
Mass Spectrometry (MS)

- Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solid samples) or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).
- Ionization: Electron Ionization (EI) is a common method for small, volatile molecules, typically using an electron energy of 70 eV. Softer ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) can also be used to enhance the observation of the molecular ion.
- Mass Analysis: A quadrupole, time-of-flight (TOF), or magnetic sector mass analyzer is used to separate the ions based on their mass-to-charge ratio (m/z).
- Data Acquisition: The mass spectrum is recorded over a suitable m/z range (e.g., 40-300 amu) to detect the molecular ion and significant fragment ions.

Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the comprehensive spectroscopic characterization of a novel compound like **6-Fluoropyridin-2-amine**.





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Caption: General workflow for the spectroscopic characterization of **6-Fluoropyridin-2-amine**.

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